Home > Products > Screening Compounds P123040 > 4-Morpholinopyrimidine-2-carbonitrile
4-Morpholinopyrimidine-2-carbonitrile -

4-Morpholinopyrimidine-2-carbonitrile

Catalog Number: EVT-13481982
CAS Number:
Molecular Formula: C9H10N4O
Molecular Weight: 190.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-morpholinopyrimidine-2-carbonitrile typically involves multi-step processes that may include reactions such as nucleophilic substitution and cyclization. One common method for synthesizing pyrimidine derivatives is the Biginelli reaction, which can be adapted to include morpholine and carbonitrile functionalities .

In a recent study, various pyrimidine-5-carbonitrile derivatives were synthesized using anhydrous potassium carbonate as a base in dry dimethylformamide under controlled temperatures. The reaction conditions were optimized to enhance yields and purity . The synthesis often requires careful monitoring of reaction times and temperatures to ensure the formation of the desired product without significant by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-morpholinopyrimidine-2-carbonitrile consists of a six-membered pyrimidine ring with a morpholine group attached at one position and a carbonitrile group at another. The presence of the morpholine ring contributes to the compound's solubility and potential biological activity.

Key structural data include:

  • Molecular formula: C₉H₁₀N₄O
  • Molecular weight: Approximately 178.20 g/mol
  • Key bond lengths: The bond lengths involving the carbonitrile group typically range around 1.20 Å for C≡N bonds .
Chemical Reactions Analysis

Reactions and Technical Details

4-Morpholinopyrimidine-2-carbonitrile can undergo various chemical reactions typical for pyrimidine derivatives, including nucleophilic substitutions, cycloadditions, and condensation reactions. For instance, the introduction of electrophiles can lead to the formation of substituted derivatives that may exhibit enhanced biological properties.

In one study, the compound was involved in reactions with different amines to create novel derivatives with potential anti-cancer properties . These reactions often require specific catalysts or conditions to facilitate the desired transformations effectively.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-morpholinopyrimidine-2-carbonitrile often involves interactions with biological targets such as enzymes or receptors. For example, studies have shown that certain pyrimidine derivatives can inhibit phosphoinositide-3-kinase (PI3K), an enzyme implicated in cancer cell proliferation .

The proposed mechanism includes binding to the active site of PI3K, thereby preventing substrate access and inhibiting downstream signaling pathways that promote tumor growth. This interaction is characterized by specific binding affinities that can be quantified through biochemical assays .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

4-Morpholinopyrimidine-2-carbonitrile exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents such as water and ethanol due to its morpholine moiety.
  • Melting point: Specific melting points vary based on purity but typically fall within a range indicative of crystalline solids.
  • Reactivity: The carbonitrile group is highly reactive, making it susceptible to nucleophilic attack .

Spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.

Applications

Scientific Uses

The applications of 4-morpholinopyrimidine-2-carbonitrile span several scientific fields:

  1. Medicinal Chemistry: It serves as a scaffold for developing new anti-cancer agents targeting specific pathways like PI3K.
  2. Biological Research: Used in studies investigating DNA-binding affinities and cytotoxicity against cancer cell lines .
  3. Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activity against various diseases.
Introduction to Morpholinopyrimidine Scaffolds in Medicinal Chemistry

The morpholinopyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by a six-membered pyrimidine ring bearing a morpholine moiety at the 4-position and a nitrile group at the 2-position. This hybrid architecture combines the hydrogen-bonding capabilities of morpholine with the versatile reactivity of the pyrimidine-carbonitrile system, enabling targeted interactions with biological macromolecules. The scaffold's physicochemical profile—including balanced lipophilicity, metabolic stability, and aqueous solubility—stems from morpholine's amphiphilic nature (electron-rich oxygen for hydrophilic contacts and hydrophobic ring face) [7]. Its synthetic accessibility allows modular derivatization, facilitating rapid exploration of structure-activity relationships (SAR) across therapeutic targets. Over 100 clinically approved drugs incorporate morpholine, underscoring its pharmacological utility [7] [10]. In oncology and inflammation, morpholinopyrimidines exhibit target specificity against kinases and enzymes driving disease pathogenesis, positioning them as critical tools for molecular-targeted therapies [5] [8].

Pharmacological Significance of Morpholinopyrimidine Derivatives in Targeted Therapy

4-Morpholinopyrimidine-2-carbonitrile derivatives demonstrate potent activity against key signaling pathways in cancer and inflammatory diseases. As ATP-competitive inhibitors, they disrupt kinase activation by occupying the ATP-binding cleft through three-dimensional interactions:

  • Morpholine oxygen forms hydrogen bonds with hinge-region residues (e.g., Val851 in PI3Kγ) [5]
  • Pyrimidine nitrogen atoms engage in complementary polar contacts
  • Cyanide group enhances binding affinity via dipole interactions or covalent modification of cysteine residues [9]

This pharmacophore enables nanomolar inhibition of phosphoinositide 3-kinase (PI3K) isoforms, particularly class IA (α, β, δ). Compound 12b (a Schiff base derivative) exhibited IC50 values of 0.17 ± 0.01 µM (PI3Kα), 0.13 ± 0.01 µM (PI3Kβ), and 0.76 ± 0.04 µM (PI3Kδ), while simultaneously inhibiting mTOR (IC50 = 0.83 ± 0.05 µM) [3]. Dual PI3K/mTOR blockade suppresses oncogenic signaling more completely than isoform-selective agents, reducing compensatory pathway activation [5] [9].

Beyond oncology, morpholinopyrimidine-carbonitriles regulate inflammatory mediators. Derivatives like V4 and V8 suppressed lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 macrophages by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at mRNA and protein levels. Molecular docking confirmed hydrophobic interactions with iNOS/COX-2 active sites [4].

Table 1: Pharmacological Profile of Key 4-Morpholinopyrimidine-2-carbonitrile Derivatives

CompoundPrimary TargetIC50 (µM)Cellular ActivityReference
12bPI3Kα0.17 ± 0.01Apoptosis induction in leukemia SR cells (IC50 = 0.10 ± 0.01 µM) [3]
12dPI3Kδ1.98 ± 0.11G2/M cell cycle arrest in leukemia SR cells [3]
V4iNOS/COX-2Not reported>70% NO inhibition in macrophages at 10 µM [4]
2gThymidylate synthaseDocking score: -12.3 kcal/molCytotoxicity in SW480 (IC50 = 5.10 ± 2.12 µM) [6]

Role of 4-Morpholinopyrimidine-2-carbonitrile as a Key Intermediate in Drug Design

The strategic value of 4-morpholinopyrimidine-2-carbonitrile lies in its bifunctional reactivity: the carbonitrile group serves as a synthetic handle for diversification, while the morpholine ensures target affinity. This enables rational drug design through three principal strategies:

  • Schiff Base Formation: Hydrazine-mediated opening of the carbonitrile yields hydrazinyl intermediates that condense with aldehydes/ketones to form Schiff bases (e.g., compounds 12a–h). These derivatives enhance PI3K binding through auxiliary aryl/heteroaryl interactions in the solvent-exposed region [3] [9].
  • Heterocycle Annulation: Reaction with bifunctional nucleophiles generates fused rings. For example, condensation with ethyl cyanoacetate forms pyrazolo[3,4-d]pyrimidines, expanding the scaffold’s three-dimensionality to occupy hydrophobic pockets [3].
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at the pyrimidine C5 position introduces biaryl groups that modulate solubility and selectivity. This approach generated analogs with 50-fold selectivity for PI3Kδ over α/β isoforms [9].

Synthetic routes typically begin with Biginelli-type reactions to assemble the pyrimidine core, followed by chlorination at C4 and nucleophilic substitution with morpholine. The C2 methylthio group is then displaced by cyanide using copper(I)-catalyzed cyanation [6] [10]. Computational studies confirm that derivatization at C2/C6 optimizes ADME properties: logP values of 2.5–4.0 balance membrane permeability and aqueous solubility, while topological polar surface areas (TPSA) of 60–90 Ų support oral bioavailability [6] [9].

Table 2: Synthetic Modifications of 4-Morpholinopyrimidine-2-carbonitrile and Resultant Bioactivities

Derivatization StrategyReaction PartnersKey ProductsBiological Outcome
Schiff base formationSubstituted benzaldehydes12b, 12dDual PI3K/mTOR inhibition (IC50 < 1 µM)
Heterocycle conjugationIndole-2-carbaldehydes11a–cEnhanced apoptosis in solid tumors
N-alkylationBenzyl bromides2a–hCytotoxicity in MCF-7/SW480 (IC50 = 5–117 µM)
Transition-metal catalysisArylboronic acids9, 10aPI3Kα inhibition (IC50 = 7.47 µM) [3] [6] [9]

Historical Evolution of Morpholinopyrimidine-Based Inhibitors in Oncology and Inflammation

The therapeutic journey of morpholinopyrimidines began with the discovery of LY294002 (1994), a pan-PI3K inhibitor bearing a chromone core. While pharmacologically active, its pharmacokinetic limitations spurred hybridization with pyrimidine to enhance solubility and target affinity. This yielded PI-103 (2006), the first dual PI3K/mTOR inhibitor incorporating 4-morpholinopyrimidine, which exhibited preclinical efficacy in glioblastoma and leukemia models but suffered from poor metabolic stability [5].

Critical innovations followed:

  • Isoform Selectivity Optimization: Replacing the chromone with pyrimidine-2-carbonitrile enabled selective interactions with PI3Kδ’s hydrophobic specificity pocket. This led to idelalisib (CAL-101, FDA-approved 2014) for chronic lymphocytic leukemia, achieving 30-fold selectivity over other isoforms [5] [8].
  • Dual-Target Agents: Incorporating substituted ureas at C2 generated apitolisib (GDC-0980), which entered phase II trials for breast cancer. Its design leveraged the carbonitrile’s transformation into aminopyrimidine, engaging catalytic lysine residues in both PI3K and mTOR [3] [5].
  • Anti-inflammatory Applications: Structural parallels between PI3Kγ and COX-2 active sites enabled scaffold repurposing. Derivatives like STA5326 advanced to phase II trials for rheumatoid arthritis by inhibiting IL-12 production in T-cells [4] [7].

Table 3: Milestones in Morpholinopyrimidine-Based Drug Development

YearCompoundTherapeutic AreaDevelopment StageKey Advancement
1994LY294002OncologyPreclinicalFirst pan-PI3K inhibitor
2006PI-103OncologyPreclinicalDual PI3K/mTOR inhibition
2014IdelalisibHematologic cancersFDA-approvedFirst δ-isoform selective inhibitor
2016ApitolisibSolid tumorsPhase IIOptimized oral bioavailability
2020STA5326Autoimmune inflammationPhase IIIL-12 suppression in T-cells [3] [4] [5]

Current research focuses on covalent inhibitors exploiting the carbonitrile’s electrophilicity. For example, acrylamide-functionalized analogs form Michael adducts with cysteine residues proximal to the ATP-binding site, conferring prolonged target occupancy and overcoming resistance mutations [9]. Additionally, PROTACs (proteolysis-targeting chimeras) using morpholinopyrimidine warheads for E3 ligase recruitment have demonstrated degradation of PI3K mutants resistant to catalytic inhibition [5].

Properties

Product Name

4-Morpholinopyrimidine-2-carbonitrile

IUPAC Name

4-morpholin-4-ylpyrimidine-2-carbonitrile

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C9H10N4O/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13/h1-2H,3-6H2

InChI Key

GXXIYYXPLOQNRB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.